Regioisomeric Carboxylate Position: 3-Carboxylate vs. 2-Carboxylate Determines Target Engagement Profile
In the pyrazolo[1,5-a]pyrimidine-3-carboxylate series, the 3-position ester is critical for B-Raf kinase inhibitory activity. The landmark SAR study by Gopalsamy et al. (2009) established that ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives achieve B-Raf IC₅₀ values in the low micromolar range (lead compound 68: B-Raf IC₅₀ = 1.5 μM) [1]. In contrast, the 2-carboxylate regioisomer (CAS 436088-48-1) has been primarily associated with COX-2 inhibition rather than B-Raf kinase engagement, with no published B-Raf activity data available . This regioisomeric specificity means that substituting the 3-carboxylate ethyl ester (CAS 512824-38-3) with a 2-carboxylate analog would redirect the target profile away from the Raf-MEK-ERK pathway.
| Evidence Dimension | B-Raf kinase inhibitory activity (regioisomer comparison) |
|---|---|
| Target Compound Data | Expected B-Raf IC₅₀ in low micromolar range based on 3-carboxylate SAR series (representative compound 68: IC₅₀ = 1.5 μM) [1] |
| Comparator Or Baseline | 2-Carboxylate regioisomer (CAS 436088-48-1): no B-Raf inhibition data reported; associated with COX-2 activity |
| Quantified Difference | Qualitative target profile divergence: 3-carboxylate → B-Raf kinase pathway; 2-carboxylate → COX-2 inflammatory pathway |
| Conditions | In vitro recombinant human B-Raf kinase assay; pyrazolo[1,5-a]pyrimidine-3-carboxylate SAR series [1] |
Why This Matters
For procurement decisions in kinase inhibitor programs, the 3-carboxylate regiospecificity is non-negotiable—the 2-carboxylate analog cannot serve as a B-Raf pathway probe.
- [1] Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735–2738. Compound 68: B-Raf IC₅₀ = 1.5 μM. View Source
